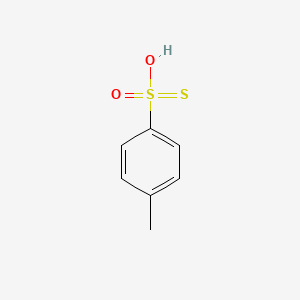

4-Methylbenzenesulfonothioic o-acid

Description

Significance of Organosulfur Chemistry in Modern Synthetic Methodologies

Organosulfur chemistry is a vital sub-discipline of organic chemistry, with its compounds serving as crucial intermediates and reagents in a vast array of chemical transformations. Sulfur-containing functional groups are present in numerous pharmacologically active substances and natural products. tandfonline.combohrium.comnih.gov The ability of sulfur to exist in various oxidation states, from -2 to +6, gives rise to a rich and varied chemistry, encompassing functional groups such as thioethers, sulfoxides, sulfones, and sulfonamides. tandfonline.combohrium.comnih.gov Notably, approximately a quarter of all small-molecule pharmaceuticals are organosulfur compounds, underscoring their importance in drug discovery and development. utsa.edu The prevalence of the sulfonyl group in over 37% of FDA-approved organosulfur drugs further highlights the significance of this particular functionality in medicinal chemistry. utsa.edu

The utility of organosulfur compounds extends beyond medicinal chemistry into materials science and industrial applications. jmchemsci.com The formation of carbon-sulfur bonds is a key step in the synthesis of many of these valuable molecules. jmchemsci.com Consequently, the development of efficient and selective methods for the synthesis of organosulfur compounds remains an active area of research. bohrium.comutsa.edu

General Overview of Thiosulfonic Acid Architectures and Their Chemical Utility

Thiosulfonic acids, with the general formula R-SO₂SH, and their corresponding esters, known as thiosulfonates (R-SO₂SR'), are a class of organosulfur compounds characterized by a sulfur-sulfur bond. This functional group is the source of their unique reactivity. Thiosulfonic acids themselves are often unstable and can decompose, particularly in aqueous solutions. wikipedia.orgquora.com The decomposition products can include a variety of sulfur-containing species such as sulfur, sulfur dioxide, and hydrogen sulfide. wikipedia.orgquora.com

Aryl thiosulfonates are of particular interest in organic synthesis due to their ability to act as "sulfenylating" agents, transferring a sulfenyl group (-SR) to a nucleophile. This reactivity makes them valuable reagents for the formation of new carbon-sulfur and heteroatom-sulfur bonds. The synthesis of both symmetrical and unsymmetrical thiosulfonates has been the subject of considerable research, with methods including the reaction of sulfonyl chlorides with thiols or their salts. acs.org

Historical Context and Evolution of Research Pertaining to Aryl Thiosulfonates

The study of sulfur-containing organic compounds has a rich history. While the discovery of sulfuric acid is credited to the eighth-century alchemist Jabir ibn Hayyan, the systematic investigation of organosulfur compounds began much later. newworldencyclopedia.org The development of methods for the synthesis of aryl sulfides, for instance, has evolved from less efficient, traditional methods to highly efficient transition metal-catalyzed cross-coupling reactions. nih.gov This progress has been crucial for expanding the accessibility and application of these compounds.

Research into aryl thiosulfonates has followed a similar trajectory, with early studies focusing on their basic synthesis and reactivity. More recently, there has been a surge in the development of more sophisticated synthetic methods, including electrochemical approaches and catalyst-driven reactions, to access a wider range of thiosulfonates with greater efficiency and selectivity. acs.org The ongoing exploration of their chemical properties continues to unveil new applications in organic synthesis.

4-Methylbenzenesulfonothioic Acid: A Case Study

4-Methylbenzenesulfonothioic acid, also known as p-toluenesulfonothioic acid, is a representative example of an arenesulfonothioic acid. While the free acid is labile, its salts and esters are more commonly used in synthesis. The corresponding sulfonyl group, the tosyl group (Ts), is a widely used protecting group and activating group in organic synthesis. atamanchemicals.com

Properties and Synthesis

The properties of 4-methylbenzenesulfonothioic acid and its derivatives are influenced by the presence of the tolyl group and the sulfonothioic acid functionality. The sodium and potassium salts of 4-methylbenzenesulfonothioic acid are stable, crystalline solids. nih.govnih.gov

The synthesis of esters of 4-methylbenzenesulfonothioic acid can be achieved through several routes. A common method involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable sulfur nucleophile. ontosight.ai For example, the S-methyl ester can be prepared by reacting 4-methylbenzenesulfonyl chloride with sodium thiomethoxide. ontosight.ai

Below is a table summarizing some of the key properties of related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methylbenzenesulfonic acid | 104-15-4 | C₇H₈O₃S | 172.20 |

| Sodium 4-methylbenzenesulfonothioate | 3753-27-3 | C₇H₇NaO₂S₂ | 210.3 |

| Potassium 4-methylbenzenesulfonothioate | 28519-50-8 | C₇H₇KO₂S₂ | 226.4 |

| S-Methyl 4-methylbenzenesulfonothioate | Not available | C₈H₁₀O₂S₂ | 218.3 |

Research Findings and Applications

Research has demonstrated the utility of 4-methylbenzenesulfonothioic acid derivatives in various synthetic transformations. For instance, esters of this acid can serve as reagents for the introduction of the tosylthio group (-STs) into organic molecules. One documented application is the preparation of S-[[[(1,1-dimethylethyl) - Dimethylsilyl]oxy] methyl] ester of 4-methylbenzenesulfonothioic acid, which is used as a reagent for the protection of divalent sulfur. researchgate.net

The reactivity of aryl thiosulfonates, including derivatives of 4-methylbenzenesulfonothioic acid, allows for the synthesis of a variety of sulfur-containing compounds. These reactions often proceed under mild conditions and with good functional group tolerance, making them valuable tools for the modern synthetic chemist. acs.orgnih.gov The development of transition metal-catalyzed cross-coupling reactions has further expanded the scope of these reagents, enabling the formation of aryl sulfides from a broad range of starting materials. nih.govorganic-chemistry.org

Structure

3D Structure

Properties

CAS No. |

45936-43-4 |

|---|---|

Molecular Formula |

C7H8O2S2 |

Molecular Weight |

188.3 g/mol |

IUPAC Name |

hydroxy-(4-methylphenyl)-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/C7H8O2S2/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) |

InChI Key |

SSBBQNOCGGHKJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=S)O |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Methylbenzenesulfonothioic O Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-methylbenzenesulfonothioic S-acid, ¹H and ¹³C NMR, along with two-dimensional techniques, reveal the exact arrangement and electronic environment of each atom.

In the ¹H NMR spectrum of 4-methylbenzenesulfonothioic S-acid, the protons on the aromatic ring and the methyl group give rise to characteristic signals. The p-substituted benzene ring typically displays a distinct pattern consisting of two doublets in the aromatic region (approximately 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfonothioate group are deshielded and appear at a higher chemical shift (downfield) compared to the protons meta to this group. The methyl group protons appear as a sharp singlet further upfield, typically around 2.4 ppm. The acidic proton of the S-OH group would likely produce a broad singlet, the position of which can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Methylbenzenesulfonothioic S-Acid

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho to -SO₂SH) | ~7.8 | Doublet |

| Aromatic H (meta to -SO₂SH) | ~7.3 | Doublet |

| Methyl (-CH₃) | ~2.4 | Singlet |

Note: Data is predicted based on analogous compounds like p-toluenesulfonic acid. rsc.orgrsc.orgchemicalbook.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-methylbenzenesulfonothioic S-acid, four distinct signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon atom directly attached to the sulfur atom (ipso-carbon) and the carbon atom bearing the methyl group are quaternary and will have unique chemical shifts. The two sets of equivalent aromatic CH carbons will also be distinguishable. The methyl carbon will appear as a signal at a high-field position (around 21 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Methylbenzenesulfonothioic S-Acid

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-SO₂SH | ~145 |

| C-CH₃ | ~143 |

| Aromatic CH | ~130 |

| Aromatic CH | ~127 |

Note: Data is predicted based on analogous compounds like 4-methylbenzoic acid and other substituted benzenes. rsc.orgresearchgate.net

Two-dimensional NMR techniques are indispensable for confirming structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For 4-methylbenzenesulfonothioic S-acid, a COSY spectrum would display a cross-peak connecting the signals of the ortho and meta aromatic protons, confirming their adjacent relationship on the benzene ring. researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments map correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.eduyoutube.com An HSQC spectrum would show a correlation between the aromatic proton signals and their corresponding aromatic carbon signals, and a distinct correlation between the methyl proton signal and the methyl carbon signal. emerypharma.comresearchgate.net This allows for unambiguous assignment of both the proton and carbon spectra.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. aps.orgmdpi.com For 4-methylbenzenesulfonothioic S-acid, these techniques are used to identify the characteristic vibrations of the sulfonyl group, the aromatic ring, and the C-S and S-H bonds.

Key expected vibrational frequencies include:

S=O Stretching : Strong absorption bands typically appear in the region of 1350-1300 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric) for the sulfonyl group.

S-H Stretching : A weak to medium absorption band for the thiol S-H stretch is expected around 2600-2550 cm⁻¹. Its presence would be a key differentiator from p-toluenesulfonic acid.

Aromatic C=C Stretching : Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

C-S Stretching : A band in the 800-600 cm⁻¹ range can be attributed to the carbon-sulfur bond.

Solutions of related compounds like p-toluenesulfonic acid in solvents have been studied using FT-Raman spectroscopy to analyze the degree of acid dissociation by observing shifts in the complex band involving C-S and SO₃ stretches around 1124 cm⁻¹. researchgate.net The IR spectrum for solid p-toluenesulfonic acid shows characteristic absorptions for its functional groups. nist.gov

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| S-H Stretch | 2600-2550 | IR, Raman |

| C-H Stretch (Aromatic) | 3100-3000 | IR, Raman |

| C-H Stretch (Methyl) | 3000-2850 | IR, Raman |

| C=C Stretch (Aromatic) | 1600-1450 | IR, Raman |

| S=O Asymmetric Stretch | 1350-1300 | IR |

| S=O Symmetric Stretch | 1180-1160 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and the elucidation of its structure through fragmentation analysis. scielo.br For 4-methylbenzenesulfonothioic S-acid (C₇H₈O₂S₂), the molecular ion peak [M]⁺ would be observed at m/z 188.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for related arylsulfonic acids and their derivatives often involve the loss of small, stable molecules. researchgate.net

Loss of SO₂ : A characteristic fragmentation for sulfonates is the cleavage of the C-S bond followed by the loss of sulfur dioxide (SO₂), which would lead to a fragment ion. aaqr.org

Formation of the Tropylium Cation : Cleavage of the C-S bond can also lead to the formation of the toluyl cation, which may rearrange to the highly stable tropylium cation at m/z 91.

Loss of SH : Fragmentation involving the loss of a sulfhydryl radical (•SH) is also a plausible pathway.

Table 4: Expected Mass Spectrometry Fragments

| m/z | Identity of Fragment |

|---|---|

| 188 | [C₇H₈O₂S₂]⁺ (Molecular Ion) |

| 124 | [M - SO₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

For a derivative, one would expect the analysis to confirm the tetrahedral geometry around the central sulfur atom of the sulfonyl group. The benzene ring would be essentially planar. The crystal packing would likely be dominated by intermolecular hydrogen bonds involving the acidic proton of the thioacid group and the sulfonyl oxygen atoms of neighboring molecules, forming extended supramolecular networks. These interactions dictate the solid-state architecture and physical properties of the compound. For example, in the crystal structure of a 4-nitro-benzenesulfonic acid ester derivative, the structure was stabilized by intra- and intermolecular C–H…O hydrogen bonds. researchgate.net

Electronic Circular Dichroism (ECD) for Chiral Derivatives and Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a powerful and indispensable chiroptical technique for the stereochemical elucidation of chiral molecules, including derivatives of 4-methylbenzenesulfonothioic o-acid. This method measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing crucial information about the spatial arrangement of its atoms and thus its absolute configuration. mdpi.comnih.gov The stereochemical complexity of organosulfur compounds is of significant interest in medicinal chemistry and materials science, where the specific three-dimensional structure can dictate biological activity and material properties. researchgate.net

For chiral derivatives of this compound, where chirality may arise from a stereogenic center in a substituent attached to the thiosulfonate core, ECD provides a sensitive probe of the molecular asymmetry. The electronic transitions of the aromatic chromophore (the p-toluenesulfonyl group) are perturbed by the chiral environment, giving rise to characteristic ECD spectra.

The assignment of the absolute configuration of these chiral derivatives is reliably achieved through a combination of experimental ECD measurements and quantum-mechanical calculations, most notably Time-Dependent Density Functional Theory (TDDFT). nih.govunipi.itnih.gov This synergistic approach has become a standard and reliable method for the non-ambiguous determination of absolute stereochemistry for a wide range of chiral compounds in solution. nih.govresearchgate.netnih.gov

The general workflow for stereochemical assignment using ECD involves the following steps:

Conformational Analysis: A thorough conformational search for the chiral molecule is performed using computational methods to identify all low-energy conformers.

TDDFT Calculations: For each significant conformer of a chosen enantiomer (e.g., the R-enantiomer), the ECD spectrum is calculated using TDDFT. This step predicts the excitation energies and rotational strengths of the electronic transitions. unipi.itnih.gov

Spectral Averaging: The calculated ECD spectra of the individual conformers are Boltzmann-averaged based on their relative energies to generate the final theoretical ECD spectrum for that enantiomer.

Comparison with Experiment: The theoretical ECD spectrum is then compared with the experimentally measured spectrum. A good match between the calculated spectrum of the chosen enantiomer and the experimental spectrum allows for the confident assignment of the absolute configuration of the synthesized compound. The spectrum of the other enantiomer is expected to be a mirror image.

The electronic transitions of the 4-methylbenzenesulfonyl moiety typically appear in the UV region. The Cotton effects (CEs) observed in the ECD spectrum, which can be positive or negative, arise from these transitions and are exquisitely sensitive to the chiral environment.

Illustrative Research Findings:

While specific experimental ECD data for derivatives of this compound is not widely published, we can consider a hypothetical chiral derivative, (R)-2-(4-methylbenzenesulfonothioyl)propanoic acid, to illustrate the application of this methodology. The chirality in this molecule arises from the stereocenter at the C2 position of the propanoic acid moiety.

An experimental ECD spectrum of this compound in a suitable solvent like methanol (B129727) would be recorded. Concurrently, TDDFT calculations would be performed for the (R)- and (S)-enantiomers. The comparison between the experimental and computed spectra would lead to the assignment of the absolute configuration.

Below are interactive data tables representing the kind of results that would be obtained from such a study.

Table 1: Hypothetical Experimental ECD Data for a Chiral Derivative

| Wavelength (nm) | Experimental Δε (M⁻¹cm⁻¹) |

| 275 | +2.5 |

| 250 | -1.8 |

| 230 | +5.1 |

| 215 | -3.4 |

This table represents typical experimental data, showing the wavelength of Cotton effects and their corresponding differential molar absorptivity (Δε).

Table 2: Theoretically Calculated ECD Data (TDDFT) for the (R)-Enantiomer

| Excitation Wavelength (nm) | Rotational Strength (R) | Predicted Δε |

| 272 | +15.2 | +2.8 |

| 248 | -10.5 | -2.0 |

| 228 | +30.1 | +5.5 |

| 213 | -20.0 | -3.7 |

This table shows the results from TDDFT calculations for one enantiomer, including the calculated wavelength and the sign and magnitude of the predicted Cotton effects, which are derived from the rotational strength.

By comparing the data in Table 1 and Table 2, a clear correlation can be seen between the signs and approximate positions of the Cotton effects in the experimental spectrum and those calculated for the (R)-enantiomer. This strong agreement would allow for the unambiguous assignment of the absolute configuration of the synthesized chiral derivative as (R). This combined computational and experimental approach provides a high degree of confidence in stereochemical assignments, which is crucial for the development of chiral molecules in various scientific fields. mdpi.com

Synthetic Methodologies for 4 Methylbenzenesulfonothioic O Acid and Its Key Derivatives

Synthesis of 4-Methylbenzenesulfonothioic Acid Salts

The salts of 4-methylbenzenesulfonothioic acid are valuable precursors and reagents in organic synthesis. Their preparation is a key step in accessing a wider range of organosulfur compounds.

One of the most common and industrially relevant methods for preparing sodium 4-methylbenzenesulfonothioate involves the reaction of 4-methylbenzenesulfonyl chloride with a sulfur source, such as sodium sulfide. Another well-documented procedure utilizes the reaction of 4-methylbenzenesulfonyl chloride with sodium sulfite in an aqueous medium. google.com

A typical laboratory-scale synthesis involves dissolving 4-methylbenzenesulfonyl chloride in an organic solvent like dichloromethane (B109758). This solution is then added dropwise to an aqueous solution of sodium sulfite. To maintain an alkaline pH and neutralize the hydrochloric acid formed during the reaction, a 10% sodium hydroxide (B78521) solution is added concurrently. google.com After the reaction is complete, the organic solvent is removed by distillation, and the aqueous solution is cooled to induce crystallization of the sodium 4-methylbenzenesulfonothioate. The product is then collected by filtration, washed with water, and dried. google.com

This method is advantageous as it prevents the hydrolysis of the starting 4-methylbenzenesulfonyl chloride by adding its solution in an organic solvent to the aqueous sulfite solution. google.com

Table 1: Key Reagents and Conditions for Sodium 4-Methylbenzenesulfonothioate Synthesis

| Reagent | Function | Solvent | Key Condition |

| 4-Methylbenzenesulfonyl chloride | Starting material | Dichloromethane | Dropwise addition |

| Sodium sulfite | Sulfur source | Water | Aqueous solution |

| Sodium hydroxide (10%) | Base | Water | pH control |

While the sodium salt is widely used, salts with other counterions, such as potassium, can also be synthesized. The potassium salt of 4-methylbenzenesulfonothioic acid is a known compound with the molecular formula C7H7KO2S2. epa.gov The synthesis of such salts would typically follow a similar principle to the sodium salt synthesis, involving the reaction of 4-methylbenzenesulfonyl chloride with the corresponding potassium sulfite or by a salt metathesis reaction from the sodium salt.

Synthesis of S-Esters of 4-Methylbenzenesulfonothioic Acid

S-esters of 4-methylbenzenesulfonothioic acid are important derivatives with diverse applications, including their use as protecting reagents in organic synthesis.

This specific S-ester has been developed as a reagent for the protection of divalent sulfur compounds. orgsyn.orgamanote.com Its synthesis is a multi-step process that begins with the preparation of (chloromethoxy)(1,1-dimethylethyl)dimethylsilane. orgsyn.org This intermediate is then reacted with a source of the 4-methylbenzenesulfonothioate anion, typically the sodium salt, in a suitable solvent.

Preparation of (1,1-Dimethylethyl)[(ethylthio)methoxy]dimethylsilane: This is achieved by reacting (ethylthio)methanol with chloro(1,1-dimethylethyl)dimethylsilane in the presence of a base like triethylamine (B128534) and a catalyst such as 4-(dimethylamino)pyridine in dichloromethane. orgsyn.org

Synthesis of (Chloromethoxy)(1,1-dimethylethyl)dimethylsilane: The previously prepared silane is then reacted with sulfuryl chloride in dichloromethane at low temperatures. orgsyn.org

Formation of the final S-ester: The crude (chloromethoxy)(1,1-dimethylethyl)dimethylsilane is then reacted with sodium 4-methylbenzenesulfonothioate. The reaction mixture is stirred vigorously for several hours. After workup, which involves filtration and concentration, the desired product, S-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] 4-methylbenzenesulfonothioate, is obtained as a colorless, viscous oil. orgsyn.org

Table 2: Synthesis of S-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl] 4-Methylbenzenesulfonothioate

| Step | Key Reagents | Solvent | Product |

| 1 | (Ethylthio)methanol, Chloro(1,1-dimethylethyl)dimethylsilane, Triethylamine, 4-(Dimethylamino)pyridine | Dichloromethane | (1,1-Dimethylethyl)[(ethylthio)methoxy]dimethylsilane |

| 2 | (1,1-Dimethylethyl)[(ethylthio)methoxy]dimethylsilane, Sulfuryl chloride | Dichloromethane | (Chloromethoxy)(1,1-dimethylethyl)dimethylsilane |

| 3 | (Chloromethoxy)(1,1-dimethylethyl)dimethylsilane, Sodium 4-methylbenzenesulfonothioate | Dichloromethane | S-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl] 4-methylbenzenesulfonothioate |

The synthesis of other alkyl and aryl S-esters of 4-methylbenzenesulfonothioic acid generally involves the reaction of a 4-methylbenzenesulfonothioate salt with an appropriate alkyl or aryl halide. For instance, S-p-tolyl 4-methylbenzenesulfonothioate can be prepared from the reaction of 4-methylphenylsodium sulfate (B86663) and thionyl chloride. Another example is S-octyl 4-methylbenzenesulfonothioate, which is a known compound. chemicalbook.com

The general approach involves nucleophilic substitution where the 4-methylbenzenesulfonothioate anion acts as the nucleophile. The choice of solvent and reaction conditions depends on the reactivity of the halide.

Esterification of sulfonic acids can be achieved through various methods. While the direct esterification of 4-methylbenzenesulfonothioic acid is less common, its precursors can be utilized. For example, sulfonyl chlorides are frequently reacted with alcohols to form sulfonic acid esters. google.com In the context of 4-methylbenzenesulfonothioic acid, the corresponding sulfonyl chloride could be reacted with a thiol to form the S-ester.

Another approach involves the use of diaryliodonium salts for the arylation of carboxylic acids, which could potentially be adapted for the synthesis of aryl S-esters of 4-methylbenzenesulfonothioic acid. organic-chemistry.org The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, provides a general principle for ester formation, although it is not directly applicable to the synthesis of S-esters from the thioacid without modification. masterorganicchemistry.com

Multi-Step Synthetic Sequences Incorporating the Thiosulfonate Moiety

The construction of the thiosulfonate linkage in derivatives of 4-methylbenzenesulfonothioic o-acid typically involves the formation of a sulfur-sulfur bond between a sulfenyl and a sulfonyl moiety. Several multi-step strategies have been developed to achieve this, often starting from readily available precursors like p-toluenesulfonyl chloride or related compounds.

One notable multi-step approach is the synthesis of S-aryl arenethiosulfonates, such as S-(4-methylphenyl) 4-methylbenzenesulfonothioate, a key derivative. A common method involves the reaction of a sulfinate salt with a sulfur-based electrophile. For instance, S-(4-methylphenyl) 4-methylbenzenesulfonothioate can be prepared from 4-methylphenylsodium sulfate and thionyl chloride . This process involves the initial formation of a sulfinyl chloride, which then reacts with another equivalent of the sulfinate or a related sulfur nucleophile.

Another versatile multi-step method involves the reductive coupling of arenesulfonyl chlorides. A mild and efficient synthesis of symmetrical thiosulfonates has been achieved through the CuI-catalyzed reductive coupling of arenesulfonyl chlorides using sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) as the reductant researchgate.net. This transformation proceeds at room temperature and offers high to excellent yields for a broad scope of arenesulfonyl chlorides, making it an attractive method for industrial applications researchgate.net.

Furthermore, aryl thiosulfonates can be synthesized from boronic acids in a multi-step sequence. This method utilizes 1,3-dibenzenesulfonylpolysulfane (DBSPS) which reacts with boronic acids in the presence of a copper catalyst to yield the corresponding thiosulfonates organic-chemistry.org. This approach is valuable for creating a diversity of structurally varied thiosulfonates organic-chemistry.org.

The application of flow chemistry is also emerging as a powerful tool for the multi-step synthesis of complex molecules, including those containing sulfur functionalities. Continuous flow processes offer enhanced control over reaction parameters, improved safety, and the potential for telescoping multiple reaction steps, which is particularly advantageous for the industrial production of intermediates like aryl sulfonyl chlorides mdpi.comsyrris.jp.

Thiosulfonates, including derivatives of this compound, are themselves important intermediates in further multi-step synthetic sequences. For example, they are utilized in the synthesis of allyl aryl sulfones through a cesium carbonate-mediated radical sulfonylation of Morita–Baylis–Hillman (MBH) adducts thieme.de. This highlights the role of the thiosulfonate group as a versatile functional handle in the construction of more complex molecular architectures thieme.de.

| Starting Material(s) | Key Reagents/Catalysts | Product | Significance |

|---|---|---|---|

| 4-Methylphenylsodium sulfate, Thionyl chloride | - | S-(4-methylphenyl) 4-methylbenzenesulfonothioate | Demonstrates a classical approach to S-aryl thiosulfonate synthesis . |

| Arenesulfonyl chlorides | CuI, Na₂SO₃ or NaHSO₃ | Symmetrical Thiosulfonates | Provides a mild, efficient, and scalable reductive coupling method researchgate.net. |

| Boronic acids | 1,3-Dibenzenesulfonylpolysulfane (DBSPS), Copper triflate | Aryl Thiosulfonates | Allows for the synthesis of diverse thiosulfonates from readily available boronic acids organic-chemistry.org. |

| Morita–Baylis–Hillman adducts, Aryl/heteroaryl thiosulfonates | Cs₂CO₃ | (Hetero)aryl/alkyl allyl sulfones | Illustrates the utility of thiosulfonates as intermediates in C-S bond formation thieme.de. |

Green Chemistry Approaches in Thiosulfonate Synthesis

In recent years, the development of synthetic methodologies for thiosulfonates has increasingly focused on aligning with the principles of green chemistry. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

A significant green protocol for thiosulfonate synthesis is the molybdenum-catalyzed selective oxidation of thiols. This method can utilize either hydrogen peroxide (H₂O₂) or air as the oxidant, with an anionic polyoxomolybdate as the catalyst rsc.org. This process is notable for its operational simplicity, broad functional group compatibility, and scalability, offering a sustainable route to valuable sulfur-sulfur bonds rsc.org.

Another environmentally benign approach is the catalyst-free synthesis of thiosulfonates in water. This method takes advantage of the unique properties of water as a solvent and avoids the need for metal catalysts or external redox reagents nih.gov. The reaction proceeds efficiently with a short reaction time, making it an economically and environmentally attractive option nih.gov.

Metal-free synthesis of unsymmetrical thiosulfonates has also been developed using a solid and stable source of sulfur dioxide, DABCO·(SO₂)₂ (where DABCO is 1,4-diazabicyclo[2.2.2]octane) chemistryviews.org. This method involves the reaction of aryldiazonium tetrafluoroborates with thiols via an SO₂ insertion, providing moderate to good yields with good functional group tolerance chemistryviews.org. A one-pot variation starting from arylamines and thiols is also possible chemistryviews.org.

Microwave-assisted synthesis is another green technique that has been applied to the formation of various organic compounds, offering benefits such as reduced reaction times, increased yields, and often solvent-free conditions researchgate.netnih.govresearchgate.net. While specific examples for the microwave-assisted synthesis of this compound are not extensively detailed, the general applicability of this technology to accelerate organic reactions suggests its potential in this area researchgate.netnih.govresearchgate.netnih.gov.

| Green Chemistry Approach | Key Features | Starting Materials | Potential for this compound Derivatives |

|---|---|---|---|

| Molybdenum-Catalyzed Selective Oxidation | Uses H₂O₂ or air as oxidant; scalable and operationally simple rsc.org. | Thiols | Applicable to the synthesis of S-aryl thiosulfonates from p-toluenethiol. |

| Catalyst-Free Synthesis in Water | Avoids catalysts and redox reagents; short reaction times nih.gov. | Sodium Sulfinates | A green route using sodium p-toluenesulfinate. |

| Metal-Free SO₂ Insertion | Uses a stable SO₂ source; good functional group tolerance chemistryviews.org. | Aryldiazonium tetrafluoroborates, Thiols | Can be adapted for the synthesis of unsymmetrical S-aryl-p-toluenethiosulfonates. |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for solvent-free conditions researchgate.netnih.govresearchgate.net. | Various | Potentially applicable to accelerate various synthetic routes to the target compound and its derivatives. |

Chemical Reactivity and Mechanistic Investigations of 4 Methylbenzenesulfonothioic O Acid Derivatives

Role as a Sulfur-Donating Reagent in Organic Transformations

4-Methylbenzenesulfonothioic S-acid derivatives, specifically thiosulfonates, serve as important building blocks in the synthesis of various sulfur-containing molecules. thieme-connect.com They are recognized for their ability to donate a sulfur atom in a variety of organic transformations. Thiosulfonates are key components in the creation of pharmaceutical molecules with antimicrobial and antiviral properties. thieme-connect.com

Mechanisms of Thiol Protection and Deprotection Strategies

The tosyl group, derived from p-toluenesulfonic acid, is a commonly used protecting group for various functional groups, including thiols. wikipedia.org The resulting S-tosyl group can be cleaved under specific conditions to regenerate the free thiol.

Protection of Thiols:

The protection of a thiol as a tosyl derivative typically involves the reaction of the thiol with tosyl chloride (TsCl) in the presence of a base. wikipedia.org This process is a nucleophilic substitution where the thiol sulfur attacks the electrophilic sulfur of the tosyl chloride.

Deprotection Strategies:

The removal of the S-tosyl group can be achieved through several methods, often involving reductive or strongly acidic conditions. wikipedia.orgresearchgate.netgoogle.com

Reductive Cleavage: Reagents like sodium in liquid ammonia (B1221849) or sodium naphthalenide are effective in cleaving the S-tosyl bond. wikipedia.orgfiu.edu Sodium naphthalenide, for instance, efficiently removes O-tosyl groups from sugar moieties in nucleosides, suggesting its applicability for S-tosyl groups as well. fiu.edu

Acidic Hydrolysis: Strong acids such as concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) can be used to deprotect tosylamides, and similar principles can apply to S-tosyl groups. wikipedia.orggoogle.com A mixture of methanesulfonic acid (MeSO₃H) in trifluoroacetic acid (TFA) and thioanisole (B89551) has also been reported for the deprotection of N-tosyl groups. researchgate.net

Other Methods: Other reagents like tributyltin hydride have been used for the removal of related sulfonyl protecting groups. libretexts.org

Nucleophilic Reactivity of the Thiosulfonate Anion

The thiosulfonate anion (R-SO₂S⁻) exhibits significant nucleophilic character. msu.edu The sulfur atom in the thiolate portion of the anion is a soft nucleophile and readily participates in nucleophilic substitution reactions. msu.edu

The nucleophilicity of sulfur is generally greater than that of oxygen, which contributes to the reactivity of sulfur-containing compounds in various organic reactions. msu.edu The thiosulfonate anion's nucleophilicity allows it to react with electrophiles, leading to the formation of new sulfur-containing compounds. wikipedia.org The reactivity of the thiosulfonate anion is influenced by factors such as the nature of the counterion and the solvent system. nih.gov

Electrophilic Behavior of 4-Methylbenzenesulfonothioic Acid Esters

Esters of 4-methylbenzenesulfonothioic acid, also known as S-aryl-4-methylbenzenethiosulfonates, exhibit electrophilic properties at the sulfonyl sulfur atom. This electrophilicity makes them susceptible to attack by nucleophiles.

The presence of the electron-withdrawing sulfonyl group polarizes the S-S bond, rendering the sulfenyl sulfur (the sulfur attached to the aryl group) susceptible to nucleophilic attack. This reactivity is central to their role as sulfur transfer agents.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| S-(4-methylphenyl) 4-methylbenzenesulfonothioate | 2943-42-2 | C₁₄H₁₄O₂S₂ | 278.39 | 80-82 |

| Ethyl p-toluenesulfonate | 80-40-0 | C₉H₁₂O₃S | 200.25 | 32.6 |

| Methyl p-toluenesulfonate | 80-48-8 | C₈H₁₀O₃S | 186.23 | 28-29 |

Table showing physicochemical properties of selected 4-methylbenzenesulfonothioic acid esters and related compounds. chembk.comepa.govnist.gov

Radical-Mediated Reactions Involving Thiosulfonates

Thiosulfonates can participate in radical-mediated reactions, often initiated by photoredox catalysis or thermal conditions. thieme-connect.comacs.org These reactions can lead to the formation of sulfonyl radicals, which are key intermediates in various transformations. acs.org

For instance, a transition-metal-free radical coupling reaction of sulfonyl hydrazides can produce thiosulfonates. thieme-connect.com Mechanistic studies, including the use of radical scavengers like TEMPO, have confirmed the involvement of a radical process in the formation of the S-S bond. thieme-connect.com Synergistic copper/photoredox catalysis has also been employed for the atom transfer radical addition (ATRA) of thiosulfonates to styrenes. acs.org

Thiyl radicals, which can be generated from thiols, are also important reactive intermediates in organic synthesis, participating in reactions like cyclizations. nih.govlibretexts.org

Hydrolysis and Solvolysis Pathways of 4-Methylbenzenesulfonothioic Esters

The hydrolysis and solvolysis of 4-methylbenzenesulfonothioic esters involve the cleavage of the ester bond. These reactions can be catalyzed by acids or bases. nih.govamelica.org

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester is hydrolyzed to the corresponding carboxylic acid and alcohol (or thiol in the case of thioesters). google.com

Base-catalyzed hydrolysis (saponification): Under basic conditions, the ester is hydrolyzed to the carboxylate salt and the alcohol/thiol. thieme-connect.de

The rate of hydrolysis can be influenced by steric and electronic factors of the ester. amelica.org For instance, the hydrolysis of methyl esters can be achieved by reacting them with water in the presence of a strong acid catalyst. google.com The choice of solvent and reaction conditions can significantly affect the outcome and rate of solvolysis. nih.gov

Catalytic Roles of Thiosulfonate Derivatives in Organic Reactions

Thiosulfonate derivatives can act as catalysts in certain organic reactions. For example, the selective oxidation of thiols to either thiosulfonates or disulfides can be achieved using a molybdenum-based catalyst with hydrogen peroxide or air as the oxidant. rsc.org Mechanistic studies suggest the involvement of different molybdenum species in the two distinct catalytic cycles. rsc.org

Furthermore, in the context of photocatalysis, organic thiosulfate (B1220275) salts have been used for controllable sulfoxidation and sulfenylation reactions. acs.org These transformations can proceed through tandem electron-/energy-transfer or single-electron-transfer processes, depending on the reaction conditions. acs.org

Applications in Advanced Organic Synthesis

Utilization as a Protecting Group for Thiol Functionalities in Complex Molecule Synthesis

While not a protecting group itself, 4-methylbenzenesulfonothioic acid and its derivatives are instrumental in the introduction of sulfenyl-type protecting groups for thiols. The thiosulfonate acts as a potent electrophilic sulfenylating agent, transferring a sulfur-containing moiety to a nucleophilic thiol. This reaction forms an unsymmetrical disulfide, effectively "capping" the thiol and preventing it from undergoing undesired reactions during subsequent synthetic steps.

This strategy is particularly valuable in peptide synthesis and the creation of other complex molecules where multiple functional groups are present. The choice of the specific thiosulfonate reagent allows for the installation of protecting groups with varying lability, enabling selective deprotection under specific conditions. For example, derivatives can be designed to be cleaved under acidic, basic, or reductive conditions, providing chemists with orthogonal protection strategies essential for multi-step synthesis. This approach offers an advantage over using more traditional, and often odorous, sulfenyl halides due to the greater stability and easier handling of thiosulfonate reagents.

Precursor for the Generation of Diverse Organosulfur Compounds

The reactivity of the S-S bond in p-toluenethiosulfonates makes them excellent precursors for a variety of organosulfur compounds. They can deliver either a sulfenyl or a sulfonyl group, depending on the nature of the nucleophile and the reaction conditions.

Synthesis of Sulfides and Disulfides

A primary application of 4-methylbenzenesulfonothioic acid derivatives is in the synthesis of unsymmetrical disulfides. The reaction of a p-toluenethiosulfonate with a thiol provides a direct and efficient route to these structures, which are prevalent in biologically active molecules and materials science. This method avoids the common problem of forming mixtures of symmetrical and unsymmetrical disulfides that can occur with other methods.

Recent research has focused on optimizing these reactions. For instance, a solvent-free method has been developed for the synthesis of unsymmetrical disulfides using thiosulfonates and thiols in the presence of a base. biosynth.com This approach is noted for its ability to produce highly pure diaryl-substituted unsymmetrical disulfides. biosynth.com The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic sulfur of the thiosulfonate, displacing the stable p-toluenesulfinate anion.

Table 1: Synthesis of Unsymmetrical Disulfides

| Thiosulfonate | Thiol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| S-Phenyl p-toluenethiosulfonate | p-Toluenethiol | Solvent-free, 4-Chloroaniline, 1 min | Phenyl p-tolyl disulfide | High | biosynth.com |

| S-Phenyl p-toluenethiosulfonate | 4-Chlorobenzenethiol | Solvent-free, 4-Chloroaniline, 1 min | 4-Chlorophenyl phenyl disulfide | High | biosynth.com |

| S-Phenyl p-toluenethiosulfonate | 4-Bromobenzenethiol | Solvent-free, 4-Chloroaniline, 1 min | 4-Bromophenyl phenyl disulfide | High | biosynth.com |

Formation of Sulfur-Containing Heterocycles

Derivatives of 4-methylbenzenesulfonothioic acid serve as precursors for sulfur-containing heterocycles, which are core structures in many pharmaceuticals. For example, p-toluenesulfonylthiosemicarbazide, derived from the parent acid, can be used to construct thiazole (B1198619) rings. In one study, condensation of this thiosemicarbazide (B42300) with various α-halogenocarbonyl compounds yielded a series of novel p-toluenesulfonyl-hydrazinothiazoles. nih.govresearchgate.net These compounds were synthesized to evaluate their potential as anticancer agents, demonstrating the utility of thiosulfonates in medicinal chemistry for creating complex, biologically active scaffolds. nih.gov

Participation in Multicomponent Reactions (MCRs) for the Construction of Molecular Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. Thiosulfonates have been successfully employed in such reactions.

A notable example is the three-component reaction of arynes, sulfamides, and thiosulfonates to generate sulfilimines. nih.gov In this process, the thiosulfonate serves as a key reactant, contributing a sulfenamide (B3320178) intermediate that couples with the aryne. nih.gov This transition-metal-free reaction is praised for its broad substrate scope, good functional group tolerance, and mild conditions, even allowing for gram-scale synthesis. nih.gov

Table 2: Multicomponent Synthesis of Sulfilimines

| Aryne Precursor | Sulfamide | Thiosulfonate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | p-Toluenesulfonamide | Methyl p-toluenethiosulfonate | CsF, CH3CN, rt | S-Methyl-S-phenyl-N-tosylsulfilimine | 92% | nih.gov |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Methanesulfonamide | Methyl p-toluenethiosulfonate | CsF, CH3CN, rt | S-Methyl-S-phenyl-N-mesylsulfilimine | 85% | nih.gov |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | p-Toluenesulfonamide | Ethyl p-toluenethiosulfonate | CsF, CH3CN, rt | S-Ethyl-S-phenyl-N-tosylsulfilimine | 88% | nih.gov |

Strategic Implementation in Total Synthesis of Natural Products and Bioactive Scaffolds

The unique reactivity of thiosulfonates makes them valuable tools in the total synthesis of natural products and other bioactive molecules. They can be used to introduce sulfur atoms or to construct key disulfide bonds found in many natural scaffolds.

An interesting application is the synthesis of analogues of the potent antimitotic natural product Combretastatin A-4. Researchers have prepared a series of diaryl disulfides and their corresponding diaryl thiosulfonates as potential anticancer agents. nih.gov These synthetic analogues were designed to mimic the structure of Combretastatin A-4 and were evaluated for their ability to inhibit tubulin polymerization. nih.gov The study found that the thiosulfonate derivatives were generally more active than the disulfides, with some showing potency comparable to the natural product itself, highlighting the importance of the thiosulfonate moiety for biological activity in this context. nih.gov

Role in Reagent Development for Specific Synthetic Challenges

Beyond their direct use, derivatives of 4-methylbenzenesulfonothioic acid are developed into specialized reagents to tackle specific synthetic hurdles. Thiosulfonates are generally more stable and easier to handle than alternative sulfenylating agents like sulfenyl halides, making them attractive for the development of new reagents.

For example, cyclic thiosulfonates have been developed as "disulfide-bond disrupting agents" (DDAs) with potential anticancer activity. nih.gov These reagents are designed to react selectively with cysteine residues in proteins, such as protein disulfide isomerase (PDI). nih.gov The reactivity of these cyclic thiosulfonates can be fine-tuned by adding different substituents to the core structure, allowing for the optimization of their biological potency and selectivity. nih.gov This demonstrates how the fundamental chemistry of the thiosulfonate group can be harnessed to create highly specialized reagents for chemical biology and medicinal chemistry applications.

Computational and Theoretical Studies on 4 Methylbenzenesulfonothioic O Acid Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, balancing computational cost and accuracy for the study of molecular systems. DFT calculations would be pivotal in establishing the fundamental electronic and structural characteristics of 4-Methylbenzenesulfonothioic o-acid.

The initial step in a DFT study involves the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on analogous compounds, such as p-Toluenesulfonic acid, have successfully employed DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve optimized geometries that are in good agreement with experimental data where available. researchgate.net

Once the structure is optimized, a wealth of electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO). The MEP map is particularly useful as it reveals the regions of a molecule that are electron-rich (susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms of the sulfonothioic acid group, indicating these as sites for electrophilic interaction.

The HOMO-LUMO energy gap is a critical parameter derived from DFT, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species. For instance, in a study on 5-aryl thiophenes bearing sulphonylacetamide moieties, the HOMO-LUMO gaps were calculated to be in the range of 3.99 to 4.60 eV, providing insights into their relative stabilities. nih.gov Similar calculations for this compound would be invaluable in predicting its reactivity.

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound

Note: The following data are illustrative, based on typical values for similar functional groups, as specific published data for this compound is not available.

| Parameter | Atom Pair/Trio | Illustrative Value |

| Bond Length | C-S (sulfonyl) | 1.77 Å |

| S=O | 1.45 Å | |

| S-S | 2.10 Å | |

| S-O(H) | 1.65 Å | |

| Bond Angle | O=S=O | 120° |

| C-S-S | 105° | |

| S-S-O | 110° | |

| Dihedral Angle | C-C-S-S | ~90° |

Table 2: Illustrative DFT-Calculated Electronic Properties for this compound

Note: The following data are illustrative, based on typical values for similar compounds, as specific published data for this compound is not available.

| Property | Illustrative Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a virtual laboratory to explore the intricate details of chemical reactions. By mapping the potential energy surface, transition states can be located, and activation energies calculated, thereby elucidating the most probable reaction pathways. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules.

For example, a computational study on the esterification of benzenesulfonic acid with methanol (B129727) investigated several possible mechanisms, including SN1 and SN2 pathways. rsc.orgnih.gov The calculations, performed at the B3LYP/aug-cc-pVTZ level, were able to rule out certain pathways involving high-energy pentacoordinate sulfur intermediates and identified the most energetically favorable routes. rsc.orgnih.gov A similar approach for this compound could clarify its reactivity, for instance, in thiosulfonylation reactions. Such studies often involve locating the transition state structures and calculating the Gibbs free energy of activation (ΔG‡). A lower ΔG‡ indicates a kinetically more favorable reaction.

Table 3: Illustrative Reaction Pathway Analysis for a Hypothetical Reaction of this compound

Note: The following data are hypothetical and for illustrative purposes only.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants (this compound + Nucleophile) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 | +10.8 |

| 5 | Products | -12.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. While typically used in drug discovery, QSAR can also be applied to predict the reactivity of a class of chemical compounds.

To build a QSAR model for derivatives of this compound, one would first need a dataset of compounds with experimentally determined reactivity data. Then, a variety of molecular descriptors would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological, and are often derived from DFT calculations. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical equation relating the descriptors to the observed activity.

For example, a QSAR study on a series of acetic acid derivatives against E. coli used descriptors calculated from DFT to develop a model that could predict their inhibitory concentrations. wikipedia.org A similar approach could be developed for a series of substituted benzenesulfonothioic acids to predict their reactivity in a specific chemical transformation, which would be highly valuable for designing new reagents or catalysts.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent.

For this compound, an MD simulation would reveal how the molecule behaves in solution. It would show the flexibility of the molecule, particularly the rotation around the C-S and S-S bonds. This is crucial for understanding which conformations are most prevalent and thus most likely to be involved in reactions.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water), one can analyze the formation and lifetime of hydrogen bonds between the acidic proton and the solvent, as well as other non-covalent interactions. This provides a detailed picture of solvation, which can significantly influence reactivity. General procedures for such simulations involve defining a force field (a set of parameters describing the potential energy of the system), and then running the simulation for a sufficient length of time (nanoseconds to microseconds) under specific conditions of temperature and pressure (e.g., in an NVT or NPT ensemble).

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are widely used to predict various types of spectra, which can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, DFT calculations can be used to predict its vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement. A study on benzenesulfonic acid methyl ester demonstrated the successful use of DFT (with various functionals) to calculate its FT-IR and FT-Raman spectra, which showed good correlation with the experimental spectra. nih.gov

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are then referenced against a standard (e.g., tetramethylsilane) to provide predicted ¹H and ¹³C NMR spectra. This is a powerful tool for structural elucidation, especially for novel compounds where experimental data may be ambiguous.

Table 4: Illustrative Comparison of Calculated and Experimental Spectroscopic Data

Note: This table illustrates the typical comparison performed. Experimental data for this compound would be required for an actual comparison.

| Spectroscopic Technique | Calculated Value (Illustrative) | Experimental Value |

| FT-IR (cm⁻¹) | ||

| S=O stretch | 1350, 1150 | (Requires experimental data) |

| S-O stretch | 950 | (Requires experimental data) |

| Aromatic C-H stretch | 3050 | (Requires experimental data) |

| ¹³C NMR (ppm) | ||

| C-SO₂S | 140 | (Requires experimental data) |

| Aromatic CH | 125-130 | (Requires experimental data) |

| Methyl C | 21 | (Requires experimental data) |

Future Directions and Emerging Research Avenues for Arenesulfonothioic Acid Derivatives

Development of Chiral 4-Methylbenzenesulfonothioic Acid Reagents for Asymmetric Synthesis

The development of chiral reagents is a cornerstone of modern synthetic chemistry, enabling the selective synthesis of single enantiomers of complex molecules. While the direct use of chiral 4-methylbenzenesulfonothioic acid as a primary chiral auxiliary is not yet widespread, research into the asymmetric applications of thiosulfonates, in general, is paving the way for future advancements.

A significant area of research is the use of thiosulfonates as sulfenylating agents in the presence of chiral catalysts. For instance, recent studies have demonstrated the enantioselective organic-chemistry.orgacs.org-Stevens rearrangement of thiosulfonates. organic-chemistry.org This method, utilizing chiral guanidine (B92328) and copper(I) complexes, allows for the bis-sulfuration of α-diazocarbonyl compounds, leading to the formation of novel chiral dithioketal derivatives. organic-chemistry.org The process is highly atom-economical and affords products in good yields and high enantioselectivities. organic-chemistry.org A proposed catalytic cycle suggests that a chiral copper carbenoid species is generated, which then undergoes nucleophilic attack by the thiosulfonate. organic-chemistry.org

The success of these catalytic systems highlights the potential for developing specific chiral 4-methylbenzenesulfonothioic acid-derived reagents. Future work will likely focus on designing and synthesizing chiral variants of 4-methylbenzenesulfonothioic acid or developing new chiral catalytic systems that can utilize simple, achiral thiosulfonates to induce asymmetry. The synthesis of molecules with chiral centers adjacent to sulfur atoms is of significant interest in medicinal chemistry and materials science, and 4-methylbenzenesulfonothioic acid derivatives are poised to become valuable tools in this endeavor.

Table 1: Enantioselective Synthesis using Thiosulfonate Derivatives

| Reaction Type | Catalytic System | Product Type | Yield | Enantioselectivity (er) | Reference |

| organic-chemistry.orgacs.org-Stevens Rearrangement | Chiral Guanidine/Copper(I) | Chiral Dithioketal Derivatives | Up to 90% | Up to 96:4 | organic-chemistry.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are transforming the landscape of chemical manufacturing and discovery by offering enhanced safety, scalability, and efficiency compared to traditional batch processes. nih.gov The integration of 4-methylbenzenesulfonothioic acid and its derivatives into these platforms is a promising future direction.

Continuous flow processes are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. nih.govmdpi.com The synthesis of thiosulfonates often involves oxidation or coupling reactions that can benefit from the superior heat and mass transfer characteristics of flow reactors. rsc.org For example, a continuous flow approach has been successfully developed for the synthesis of α-trifluoromethylthiolated esters and amides, demonstrating the potential for telescoped processes that avoid the isolation of intermediates. nih.gov Similarly, the synthesis of arylthio-cyclopropyl carbonyl compounds has been achieved using a continuous-flow setup with a reusable solid acid catalyst. mdpi.com

Automated synthesis platforms can accelerate the screening of reaction conditions and the synthesis of compound libraries for drug discovery and materials science. chemspeed.com By integrating the synthesis and application of 4-methylbenzenesulfonothioic acid derivatives into automated workflows, researchers can rapidly explore new reactions and optimize existing ones. This will be particularly valuable for developing novel catalytic systems (as discussed in 7.3) and for the high-throughput synthesis of thiosulfonate-containing constructs for biological screening.

Exploration of Novel Catalytic Systems Utilizing Thiosulfonate Derivatives

The development of novel catalytic systems is crucial for expanding the synthetic utility of thiosulfonates. acs.orgresearchgate.net Thiosulfonates are valuable synthons capable of reacting with a variety of organic molecules to form important sulfur-containing compounds. nih.gov Current research is focused on developing greener, more efficient, and more selective catalytic methods.

Several innovative catalytic strategies for thiosulfonate synthesis have been reported:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. A photocatalyzed coupling-cyclization of sila-enynes with thiosulfonates has been developed to create thiosulfone-bifunctionalized benzosilacycles. researchgate.net This method proceeds via a highly selective radical coupling mechanism. researchgate.net

Electrocatalysis: Electrochemical methods offer an environmentally friendly alternative to traditional chemical oxidants. An efficient protocol for the synthesis of thiosulfonates has been developed via the electrochemical oxidative sulfonylation of thiols and sodium sulfinates. researchgate.net

Metal Catalysis: Various metal catalysts, including copper and iron, have been employed for the synthesis of thiosulfonates. acs.org Copper-catalyzed aerobic dimerization of thiols is an effective method for preparing these compounds. acs.org Iron-catalyzed reactions are also gaining attention due to the low cost and low toxicity of iron. organic-chemistry.org

Catalyst-Free Systems: In a push towards greener chemistry, catalyst-free methods for thiosulfonate synthesis are being explored. One such method involves the synthesis of thiosulfonates from sodium sulfinates in water, which is economically and environmentally advantageous. acs.org

Future research in this area will likely focus on the development of catalysts that can control the regioselectivity and stereoselectivity of reactions involving thiosulfonates. Furthermore, the use of thiosulfonates as precursors to catalytically active species is an underexplored area with significant potential.

Design of Next-Generation Thiol Protecting Groups with Enhanced Orthogonality

Thiol protecting groups are essential tools in peptide synthesis, protein chemistry, and natural product synthesis. nih.gov An ideal protecting group should be stable under a variety of reaction conditions but readily removable under specific, mild conditions. Orthogonality, the ability to deprotect one functional group in the presence of others, is a highly desirable feature.

Thiosulfonates have the potential to be developed into a new class of thiol protecting groups. The S-S bond in thiosulfonates can be cleaved by various nucleophiles, including thiols, which could form the basis of a deprotection strategy. The reactivity of the thiosulfonate group can be tuned by altering the electronic properties of the aryl ring. For example, the use of 4-methylbenzenesulfonothioic acid would provide a different reactivity profile compared to an unsubstituted or electron-withdrawn analogue.

A key consideration in designing orthogonal protecting groups is the difference in pKa of various thiols. For instance, the pKa of aryl thiols is around 6.5, while that of alkyl thiols like cysteine is approximately 8.5. This difference can be exploited to achieve selective reactions. A thiosulfonate-based protecting group could be designed to be stable in the presence of alkyl thiols but removable under conditions that activate aryl thiols, or vice versa.

Future research will focus on synthesizing and evaluating novel thiosulfonate-based protecting groups. Key parameters to be investigated include their stability to acidic and basic conditions, their compatibility with common coupling reagents used in peptide synthesis, and the development of mild and selective deprotection protocols. The development of photoremovable thiosulfonate protecting groups, analogous to the well-established o-nitrobenzyl group, is another exciting avenue.

Investigation of Solid-Phase Synthesis Applications for Thiosulfonate-Containing Constructs

Solid-phase synthesis (SPS) is a powerful technique that has revolutionized the synthesis of peptides, oligonucleotides, and other polymers. rsc.org The key advantage of SPS is the ability to drive reactions to completion using excess reagents and to simplify purification by washing the solid support. rsc.org This methodology is now being increasingly applied to the synthesis of complex small molecules and in combinatorial chemistry. rsc.org

The application of SPS to the synthesis of molecules containing the thiosulfonate group is a largely unexplored but promising research area. By anchoring a molecule to a solid support, thiosulfonate groups can be introduced or manipulated in a stepwise fashion. This would be particularly useful for the synthesis of libraries of thiosulfonate-containing compounds for biological screening or for the construction of complex architectures where the thiosulfonate serves as a key functional handle.

For example, a resin-bound thiol could be reacted with a 4-methylbenzenesulfonyl chloride to generate a solid-supported thiosulfonate. This immobilized reagent could then be used in a variety of reactions, with the product being cleaved from the resin in the final step. Alternatively, a thiosulfonate-containing building block could be incorporated into a growing chain on a solid support, for example, in the synthesis of a modified peptide. The successful application of SPS in the total synthesis of complex antibiotics demonstrates the potential of this strategy for building intricate molecules.

Future research will involve the development of suitable linkers for attaching thiosulfonate-containing molecules to solid supports, optimizing reaction conditions for on-resin manipulations of the thiosulfonate group, and exploring the scope of this methodology for the synthesis of diverse molecular targets.

Q & A

Basic: What synthetic methodologies are recommended for 4-methylbenzenesulfonothioic O-acid, and how do reaction conditions influence yield?

Answer: Synthesis typically involves thionation of 4-methylbenzenesulfonyl precursors using agents like phosphorus pentasulfide (PS) or Lawesson’s reagent. Critical parameters include:

- Solvent choice : Anhydrous toluene or tetrahydrofuran (THF) minimizes hydrolysis.

- Temperature : 80–110°C optimizes sulfur substitution while avoiding decomposition.

- Workup : Quenching with ice-cold water followed by extraction with dichloromethane isolates the product. Yield is highly sensitive to moisture; yields >70% require strict inert conditions. Confirm substitution via P NMR (if applicable) and IR spectroscopy (S=O and S-H stretches at 1050–1150 cm and 2550–2650 cm, respectively) .

Basic: Which spectroscopic techniques are most effective for characterizing sulfur-oxygen bonding in this compound?

Answer:

- Raman spectroscopy : Resolves S-O (450–550 cm) and S-S (500–600 cm) vibrational modes, critical for distinguishing thioic vs. dithioic configurations.

- X-ray photoelectron spectroscopy (XPS) : Determines sulfur oxidation states (e.g., S in sulfonothioic vs. S in sulfonic acids).

- Complementary NMR : H NMR detects deshielding effects from the methyl group, while C NMR confirms aromatic ring integrity. Cross-validate with elemental analysis to confirm stoichiometry .

Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrostatic potential surfaces : Identify electron-deficient sulfur atoms prone to nucleophilic attack.

- Transition-state barriers : Compare activation energies for reactions with amines or alcohols.

- Solvent effects : Use Polarizable Continuum Models (PCM) to simulate aqueous vs. aprotic environments. Validate with kinetic studies (e.g., stopped-flow UV-Vis monitoring at 240–300 nm) .

Advanced: How should researchers address contradictory pKa values reported in literature?

Answer: Discrepancies often arise from:

- Measurement techniques : Potentiometric titration (direct) vs. spectrophotometric (indirect) methods.

- Solvent ionic strength : Use buffered solutions (e.g., 0.1 M KCl) to standardize conditions.

- Purity verification : LC-MS or HPLC (>98% purity) ensures absence of hydrolyzed byproducts. Apply PRISMA guidelines to systematically evaluate methodological rigor across studies .

Basic: What storage protocols mitigate degradation of this compound?

Answer:

- Inert atmosphere : Store under argon or nitrogen in flame-sealed ampoules.

- Temperature : –20°C in amber vials to prevent photolytic cleavage.

- Stability monitoring : Monthly FTIR checks for S-H bond integrity (loss of 2550 cm peak indicates oxidation). Avoid contact with transition metals (e.g., Fe, Cu) .

Advanced: How does the methyl group influence electronic properties compared to unsubstituted analogs?

Answer: The electron-donating methyl group:

- Reduces acidity : pKa increases by ~0.5–1.0 units due to destabilization of the conjugate base.

- Alters resonance : Hammett σ values quantify meta/para directing effects in electrophilic substitutions.

- Reactivity studies : Cyclic voltammetry reveals shifted oxidation potentials (–0.3 V vs. SCE) compared to unsubstituted sulfonothioic acids. X-ray crystallography of co-crystals with bases (e.g., pyridine) visualizes steric effects .

Basic: What purification methods are optimal post-synthesis?

Answer:

- Recrystallization : Use dry THF/hexane (1:3 v/v) under nitrogen.

- Chromatography : Silica gel with ethyl acetate/hexane (10–20% gradient); avoid aqueous mobile phases.

- Purity validation : Melting point consistency (±2°C) and single-spot TLC (R ~0.4 in ethyl acetate) .

Advanced: How to resolve discrepancies in catalytic performance reports for asymmetric synthesis?

Answer:

- Standardized protocols : Fix catalyst loading (1–5 mol%), temperature (25°C), and solvent (acetonitrile).

- Enantiomeric excess (ee) : Use chiral HPLC (Chiralpak IA column) or F NMR with chiral shift reagents.

- Collaborative validation : Multi-lab reproducibility studies following Cochrane Handbook guidelines for systematic error minimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.